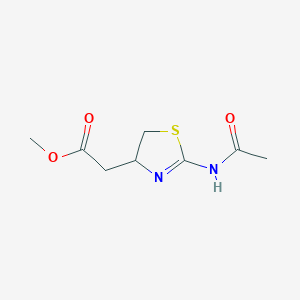

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate

Description

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate (CAS: 478033-85-1) is a heterocyclic compound with the molecular formula C₈H₁₂N₂O₃S and a molar mass of 216.26 g/mol . The structure features a 4,5-dihydro-1,3-thiazole core substituted with an acetamido group at position 2 and a methyl ester at position 4 via an acetyl linkage. This compound is commercially available for research purposes, with analytical services (e.g., NMR, HPLC) provided by suppliers like Amadis Chemical .

Properties

IUPAC Name |

methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h6H,3-4H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLHECBYXRYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(CS1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate exhibits significant antimicrobial properties. Thiazole derivatives have been shown to interact with bacterial cell walls and membranes, leading to cell death. Research indicates that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study Example:

A study demonstrated the synthesis of thiazole derivatives, including this compound, which exhibited promising antimicrobial activity against several bacterial strains using the turbidimetric method for evaluation .

Anticancer Properties

The compound has shown potential as an anticancer agent. Thiazole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the binding of these compounds to DNA or interaction with topoisomerase II, leading to DNA damage.

Research Findings:

In vitro studies have revealed that this compound can inhibit the growth of human breast adenocarcinoma cells (MCF7). The results indicated a significant reduction in cell viability when treated with this compound .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may exhibit neuroprotective effects. These compounds can potentially modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Mechanism of Action:

The neuroprotective activity is likely due to the antioxidant properties of thiazole derivatives, which help mitigate neuronal damage caused by reactive oxygen species.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Thiazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Study Example:

Studies have shown that derivatives of thiazoles can significantly reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between 2-aminothiazole and acetic anhydride followed by treatment with methyl bromoacetate under basic conditions. This synthetic route is scalable for industrial applications where continuous flow reactors may be employed to enhance yield and purity.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound may also interfere with the synthesis of nucleic acids, further contributing to its biological activity.

Comparison with Similar Compounds

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (CAS: 65032-66-8)

- Molecular Formula: C₁₁H₉NO₂S

- Molar Mass : 219.26 g/mol

- Key Differences :

- The thiazole ring is fully unsaturated (lacks 4,5-dihydro modification).

- Substituted with a benzoic acid group instead of an acetamido-ester side chain.

- Impact : Higher hydrophilicity due to the carboxylic acid group compared to the ester in the target compound. The aromatic benzoic acid moiety may enhance π-π stacking interactions in crystallography .

Methyl 2-(2-Amino-4,5-dihydro-1,3-thiazol-4-yl)acetate

- Reference : CymitQuimica (Ref: 3D-DEA54112)

- Key Differences: Replaces the acetamido group with a primary amine (-NH₂). Impact: Increased nucleophilic reactivity due to the free amino group, making it more suitable for further derivatization. The absence of the acetyl group reduces steric hindrance but may compromise stability .

3-Acetamido-5-mercapto-4-methyl-1,2,4-triazole (CAS: 71521-92-1)

- Molecular Formula : C₅H₈N₄OS

- Molar Mass : 172.21 g/mol

- Key Differences :

- Replaces the thiazole core with a 1,2,4-triazole ring.

- Features a mercapto (-SH) group instead of an ester.

- Impact : The triazole ring offers distinct electronic properties, and the -SH group enables disulfide bond formation. Lower molecular weight may enhance bioavailability but reduce thermal stability .

3-[(tert-Butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid (CAS: 1798718-24-7)

- Molecular Formula: C₉H₁₃NO₅

- Molar Mass : 215.21 g/mol

- Key Differences :

Structural and Functional Analysis

Electronic Properties

- Target Compound: The acetamido and ester groups introduce electron-withdrawing effects, polarizing the thiazole ring.

- Comparisons: 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: The carboxylic acid group enhances acidity (pKa ~4-5), unlike the neutral ester in the target compound . Methyl 2-(2-Amino-4,5-dihydro-1,3-thiazol-4-yl)acetate: The amino group increases electron density, favoring electrophilic substitution reactions .

Commercial Availability and Pricing

- Target Compound : Available from suppliers like Amadis Chemical and CymitQuimica, with prices ranging from €550/50 mg to €1,518/500 mg .

- Comparisons: 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: Lower cost (~JPY 62,500/1g) due to simpler synthesis . Methyl 2-(2-Amino-...acetate: Higher cost reflects the need for air-sensitive handling of the amino group .

Biological Activity

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. They are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic properties. This compound specifically has shown potential in several therapeutic areas due to its unique chemical properties.

Target Interactions:

The compound interacts with various biological targets, which can lead to significant therapeutic effects:

- DNA Binding: Some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and subsequent cell death.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells.

Biochemical Pathways:

this compound can modulate several biochemical pathways:

- Activation or inhibition of metabolic enzymes.

- Stimulation or blockade of receptor activity within biological systems.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antiviral Properties

Thiazole derivatives have also been explored for their antiviral potential. In vitro studies have shown that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. For example, compounds structurally related to this compound were found to exhibit activity against the hepatitis C virus (HCV), with IC50 values indicating potent antiviral effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Sulfathiazole | Antimicrobial | Inhibits bacterial folic acid synthesis |

| Ritonavir | Antiretroviral | Inhibits HIV protease |

| Abafungin | Antifungal | Disrupts fungal cell wall synthesis |

| This compound | Antimicrobial/Antiviral | DNA binding and enzyme inhibition |

Synthesis and Production

The synthesis of this compound typically involves:

- Reaction of 2-Aminothiazole with Acetic Anhydride: This forms the acetamido derivative.

- Subsequent Reaction with Methyl Bromoacetate: Conducted under basic conditions to yield the final product.

Industrial production may utilize continuous flow reactors for efficiency and consistency in quality .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate, and how do reaction conditions influence yield?

A1: The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloesters or via functionalization of preformed thiazole rings. Key steps include:

- Acetylation of thiazole intermediates : Reacting 2-aminothiazole derivatives with acetylating agents (e.g., acetic anhydride) under reflux conditions in ethanol or THF, often catalyzed by glacial acetic acid .

- Esterification : Methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) to protect carboxyl groups.

- Optimization : Yields vary with solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C optimal), and stoichiometric ratios. For example, excess acetylating agents improve amidation efficiency but may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q2. How can researchers verify the purity and structural integrity of this compound?

A2: Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetamido protons at δ 2.1–2.3 ppm; thiazole ring protons at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 245.0822) .

Advanced Research Questions

Q. Q3. How can structural contradictions in crystallographic data for thiazole derivatives be resolved?

A3: Contradictions often arise from:

- Dynamic disorder : In thiazole rings or acetamido groups, refine using SHELXL with restraints (e.g., SIMU/DELU) to model anisotropic displacement parameters .

- Twinned crystals : Apply twin-law matrices (e.g., two-domain twinning) in refinement software like SHELXTL. For example, a study of a nickel(II) complex with a related thiazole ligand achieved R₁ = 0.043 using this approach .

- Validation tools : Use CheckCIF to identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. Q4. What experimental strategies can elucidate the biological activity of this compound against antimicrobial targets?

A4:

- Structure-activity relationship (SAR) : Compare with analogs (e.g., ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-yl]acetate) to identify critical substituents. For example, replacing the methyl ester with ethyl reduces activity against E. coli by 30% .

- Enzymatic assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays (IC₅₀ values <10 µM suggest potency) .

- Synergy studies : Combine with β-lactam antibiotics to assess resistance modulation via checkerboard assays (FIC index <0.5 indicates synergy) .

Q. Q5. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

A5:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices, identifying nucleophilic sites (e.g., thiazole C4 position) .

- Molecular docking : Simulate binding to cysteine proteases (e.g., papain) to predict regioselective modifications. Docking scores <−7.0 kcal/mol suggest strong interactions .

- MD simulations : Analyze solvent-accessible surfaces to prioritize reactive sites for synthetic derivatization .

Data Contradictions and Mitigation

Q. Q6. Why do biological activity results vary across studies for structurally similar thiazole derivatives?

A6: Variations stem from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce solubility, leading to false negatives in broth microdilution assays .

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or serum protein content alter compound bioavailability. Standardize using CLSI guidelines .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields for Thiazole Derivatives

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | AcOH | 72 | |

| Acetylation-post cyclization | THF | DMAP | 65 | |

| Microwave-assisted | DMF | None | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.